molecular formula C8H16ClN B1433997 2-Cyclobutylcyclobutan-1-amine hydrochloride CAS No. 1803589-67-4

2-Cyclobutylcyclobutan-1-amine hydrochloride

Cat. No. B1433997
M. Wt: 161.67 g/mol
InChI Key: RYENYMNCYNYGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylcyclobutan-1-amine hydrochloride (2-CBCB-HCl) is a cyclic amine that has been widely studied in the scientific community due to its unique properties and potential applications. It is a colorless, odorless, and water-soluble compound that can be synthesized from 1-chloro-2-methyl-2-cyclobutylcyclobutan-1-amine hydrochloride (1-CMCB-HCl) and a base, such as potassium hydroxide. This compound has been used in various scientific research applications, including drug discovery, biochemical research, and pharmacological studies. In addition, 2-CBCB-HCl has been studied for its potential therapeutic effects, including its ability to act as an agonist at a variety of receptor sites.

Scientific Research Applications

2-Cyclobutylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803589-67-4 . It’s a powder that is stored at room temperature . It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned in the available sources .

It’s important to note that the use of this compound, like any other chemical, should be done under the guidance of a qualified professional and in compliance with all safety regulations. The safety information for this compound includes hazard statements such as H315, H319, H335, and precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

It’s important to note that the use of this compound, like any other chemical, should be done under the guidance of a qualified professional and in compliance with all safety regulations. The safety information for this compound includes hazard statements such as H315, H319, H335, and precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

It’s important to note that the use of this compound, like any other chemical, should be done under the guidance of a qualified professional and in compliance with all safety regulations. The safety information for this compound includes hazard statements such as H315, H319, H335, and precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyclobutylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENYMNCYNYGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylcyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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